4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
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Overview
Description
4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester is a methoxybenzoic acid.
Scientific Research Applications
Synthesis and Derivatives
- The molecule has been used in the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which are useful for creating diverse natural and non-natural tropane alkaloids. These frameworks allow for divergent conversion to various alkaloids, indicating its utility in complex organic syntheses (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
Biochemical Research
- Research involving this compound has been conducted in pharmacological studies, particularly in understanding the heterogeneity of 5-HT3 receptor antagonists. These studies contribute to the knowledge of visceral hypersensitivity in conditions like irritable bowel syndrome (Langlois, Pascaud, Junien, Dahl, & Rivière, 1996).
Microbial Metabolism Studies
- Investigations into the metabolism of aromatic acids by Pseudomonas putida have utilized derivatives of 4-hydroxy-3-methoxybenzoic acid to study the production of methanol. This research is valuable in understanding bacterial metabolic pathways (Donnelly & Dagley, 1980).
Natural Product Synthesis
- The molecule has been employed in the asymmetric synthesis of the pentacyclic core of stemofoline, a process important in the creation of complex natural products. This indicates its role in synthesizing biologically active compounds (Burns, Helliwell, & Thomas, 2013).
Antibacterial Activity Research
- Studies have synthesized novel ester/hybrid derivatives of vanillic acid, a closely related compound, to test for antibacterial activity. This research showcases the potential of such derivatives in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).
Enantioselective Synthesis
- The compound has been used in rhodium-catalyzed cycloadditions for the enantioselective synthesis of tropanes, demonstrating its role in creating optically active compounds (Reddy & Davies, 2007).
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H21NO4/c1-17-11-4-5-12(17)9-13(8-11)21-16(19)10-3-6-14(18)15(7-10)20-2/h3,6-7,11-13,18H,4-5,8-9H2,1-2H3/t11-,12+,13? |
InChI Key |
OZKTVDIYALBSMA-FUNVUKJBSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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